molecular formula C24H26N4O3 B3015548 1-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1014066-96-6

1-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B3015548
CAS No.: 1014066-96-6
M. Wt: 418.497
InChI Key: MVKXRFRNILXAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a synthetic chemical compound designed for research and development purposes. Its molecular structure incorporates a pyrazole core, a motif frequently explored in medicinal chemistry for its diverse biological activities . The molecule is further functionalized with a benzyloxy group and is conjugated with a piperidine-4-carboxamide moiety. This specific architectural combination suggests potential for investigation in various biochemical pathways. Researchers may find this compound valuable as a building block or intermediate in organic synthesis or as a candidate for high-throughput screening campaigns. The structural features of this compound are analogous to other reported molecules in scientific literature that have shown potential as modulators of biological targets. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives have been investigated for their antiproliferative activity and their ability to modulate autophagy processes in cancer cell lines . Furthermore, pyrazole-4-carboxamide derivatives have been identified as potential inhibitors of kinases like MEK, which is a key target in oncology research . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(1-benzyl-3-phenylmethoxypyrazole-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c25-22(29)20-11-13-27(14-12-20)24(30)21-16-28(15-18-7-3-1-4-8-18)26-23(21)31-17-19-9-5-2-6-10-19/h1-10,16,20H,11-15,17H2,(H2,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKXRFRNILXAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the benzyl and benzyloxy groups through nucleophilic substitution reactions. The final steps include the formation of the piperidine ring and the coupling of the pyrazole and piperidine moieties through amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the pyrazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield ketones or carboxylic acids, while reduction reactions might yield alcohols or alkanes. Substitution reactions can yield a wide variety of products depending on the nucleophile or electrophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The compound's structure can be confirmed through various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) .

Biological Activities

  • Antimicrobial Properties :
    • Studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the pyrazole moiety is often linked to enhanced antimicrobial efficacy .
  • Anticancer Activity :
    • Research has shown that derivatives of this compound can inhibit cancer cell proliferation. For example, a related pyrazole derivative demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a potential role in cancer therapy .
  • Anti-inflammatory Effects :
    • Some studies have explored the anti-inflammatory properties of pyrazole derivatives, indicating that they may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Therapeutic Applications

The therapeutic potential of this compound can be categorized into several key areas:

Application AreaDescription
Antimicrobial Agents Potential use in developing new antibiotics or antifungal medications due to its bioactivity.
Cancer Treatment Investigated for its ability to selectively target and kill cancer cells.
Anti-inflammatory Drugs Possible development as a treatment for chronic inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:

  • Case Study 1 : A study published in Pharmaceutical Research evaluated the antimicrobial activity of a series of benzyloxy-substituted pyrazoles, including 1-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperidine derivatives. The results indicated significant inhibition of bacterial growth, particularly against resistant strains .
  • Case Study 2 : In an anticancer study featured in Cancer Letters, researchers tested the effects of pyrazole derivatives on human cancer cell lines. The findings suggested that these compounds induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .

Mechanism of Action

The mechanism of action of 1-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may bind to a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogs with Pyrazole Cores

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (4a–4e)
  • Key Features : Benzoyl/phenyl substituents and a carbaldehyde group at position 3.
  • Activity : Compounds 4c (4-methoxyphenyl) and 4e (4-hydroxyphenyl) demonstrated near-standard antioxidant and anti-inflammatory activity, attributed to electron-donating groups enhancing aromaticity and radical scavenging .
  • Structural Contrast : The target compound replaces the carbaldehyde with a piperidine-4-carboxamide, which may improve solubility and hydrogen-bonding capacity.
1-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1H-pyrazole-3-carboxylic acid
  • Key Features : Piperidine linked to pyrazole via a carbonyl group, with benzyloxy substitution.

Piperidine/Piperazine-Based Analogs

1-(4-(1-Benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone (CAS 1014066-89-7)
  • Key Features : Piperazine ring instead of piperidine, with an acetyl group.
  • Contrast : Piperazine’s additional nitrogen may alter basicity and binding kinetics compared to the target compound’s piperidine .
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate derivatives
  • Key Features : Fluorophenyl substituents and ester linkages.
  • Activity : Fluorine’s electron-withdrawing effects can enhance metabolic stability but may reduce antioxidant efficacy compared to electron-donating groups (e.g., benzyloxy) .

Key Structural and Functional Differences

Substituent Effects :

  • Electron-donating groups (e.g., benzyloxy, methoxy) in the target compound may mimic the high activity of 4c and 4e .
  • Nitro groups (e.g., in 4b) reduce activity, highlighting the importance of substituent choice .

Heterocyclic Core Modifications :

  • Piperidine vs. piperazine: Piperidine’s single nitrogen may confer better membrane permeability than piperazine .
  • Carboxamide vs. carbaldehyde: The carboxamide in the target compound likely improves stability and target engagement compared to aldehydes .

Biological Activity

1-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a unique structural arrangement, including a pyrazole ring and a piperidine moiety, which may contribute to its pharmacological properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The chemical structure of this compound can be depicted as follows:

C21H24N4O3\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_3

This structure includes:

  • A pyrazole ring substituted with benzyl and benzyloxy groups.
  • A piperidine moiety linked through a carbonyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation: It could bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

1. Enzyme Inhibition

Research has shown that derivatives of pyrazole compounds can exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. For example, studies have indicated that related compounds demonstrated moderate to strong inhibitory activity against these enzymes, suggesting potential therapeutic applications in cognitive disorders .

2. Anti-Cancer Activity

A notable aspect of the biological activity of this compound is its potential as an anti-cancer agent. Compounds with similar structural features have been evaluated for their ability to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer . In vitro studies have reported that certain derivatives demonstrated IC50 values in the nanomolar range against cancer cell lines, indicating potent anti-tumor activity.

3. Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. By inhibiting AChE and BuChE, it may help in preserving acetylcholine levels in the brain, thus enhancing cognitive functions and offering protective effects against neurodegeneration .

Case Studies

StudyFindings
Jakubowska et al. (2016)Investigated N-benzyl substituted piperidine amides for AChE and BuChE inhibition; found moderate potency in some derivatives .
Di Stefano et al. (2024)Evaluated MAGL inhibitors; highlighted the importance of structural modifications for enhanced biological activity .
PMC9967051 (2016)Reported on pyrazole derivatives showing significant anti-cancer activity through MAPK pathway inhibition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Benzylation of pyrazole precursors using benzyl bromide derivatives under basic conditions (e.g., K₂CO₃/DMF) to introduce substituents at positions 1 and 3 of the pyrazole core .
  • Step 2 : Coupling the functionalized pyrazole with piperidine-4-carboxamide via a carbonyl linker (e.g., EDCI/HOBt-mediated amidation) .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .
    • Optimization Tips :
  • Monitor reaction progress using TLC or HPLC.
  • Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) to improve yields .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm benzyl/benzyloxy substituents and piperidine-carboxamide linkage. Key signals: δ 5.1–5.3 ppm (benzyl CH₂), δ 7.2–7.5 ppm (aromatic protons) .
  • Mass Spectrometry : HRMS (ESI-TOF) for molecular ion validation (e.g., [M+H]⁺ at m/z ~528) .
  • X-ray Crystallography : Resolve stereochemistry and confirm intramolecular interactions (e.g., piperidine ring conformation) .

Q. How can researchers ensure purity and stability during storage?

  • Purity Assessment :

  • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; target ≥95% purity .
  • LC-MS : Detect trace impurities (e.g., unreacted precursors) .
    • Storage Recommendations :
  • Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation/hydrolysis .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends have been observed for analogs of this compound?

  • Key Findings :

  • Benzyloxy Group : Replacing benzyloxy with electron-withdrawing groups (e.g., Cl, CN) enhances receptor binding affinity in kinase inhibition studies .

  • Piperidine Carboxamide : Methylation at the piperidine nitrogen reduces metabolic clearance but may decrease solubility .

    Substituent Modification Biological Activity Trend Source
    3-Benzyloxy → 3-Cyano↑ Enzymatic inhibition (IC₅₀: 12 nM → 8 nM)
    1-Benzyl → 4-FluorobenzylImproved metabolic stability (t₁/₂: 2h → 5h)
    Piperidine → Azetidine↓ Solubility (logP: 2.1 → 3.4)

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Approach :

  • Molecular Docking : Use crystal structures (e.g., PDB: 4XYZ) to predict binding modes of the pyrazole-piperidine core in kinase active sites .
  • QSAR Models : Corlate logP, polar surface area, and H-bond donors with ADMET properties .
    • Tools : Schrödinger Suite, AutoDock Vina, or MOE for virtual screening .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Resolution Strategies :

  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based assays (e.g., proliferation IC₅₀) .
  • Control Experiments : Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseProfiler) .
    • Case Study : Discrepancies in IC₅₀ values for PI3K inhibition resolved by standardizing ATP concentrations (1 mM vs. 10 µM) .

Q. What strategies improve crystallization success for X-ray analysis of this compound?

  • Crystallization Protocols :

  • Solvent Screening : Use vapor diffusion with 2:1 DMSO/water or ethanol/ethyl acetate mixtures .
  • Temperature Gradients : Slow cooling from 50°C to 4°C to enhance crystal nucleation .
    • Challenges : Hydrophobic benzyl groups may require co-crystallization with cyclodextrins .

Q. What methodologies assess metabolic stability in early-stage drug development?

  • In Vitro Assays :

  • Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH; monitor parent compound depletion via LC-MS .
  • CYP450 Inhibition : Screen for CYP3A4/2D6 inhibition using fluorescent substrates .
    • Data Interpretation : High intrinsic clearance (>50 µL/min/mg) suggests need for prodrug strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.